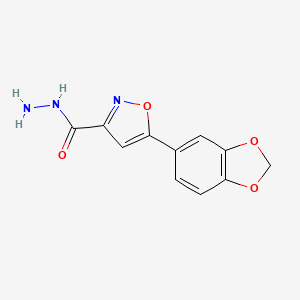![molecular formula C9H10ClN3O B1327161 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1018165-90-6](/img/structure/B1327161.png)
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, Bruni et al. synthesized several pyrazolo[l,5-a]pyrimidin-7-ones via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one . Another method involves the use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and can be analyzed using various techniques .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions . For example, nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines are a new family of antiviral compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
X-Ray Analysis in Chemical Structure Elucidation
X-ray analysis has been utilized in the structural determination of compounds related to 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one. Clayton et al. (1980) demonstrated the use of X-ray analysis in confirming the structure of similar pyrazolopyrimidinone derivatives (Clayton et al., 1980).
Crystal Structure and Biological Activity
The crystal structure and biological activity of derivatives of pyrazolopyrimidinones have been studied. Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a similar compound, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).
Synthesis and Electrophilic Substitutions
Research into the synthesis and electrophilic substitutions of novel pyrazolopyrimidines, closely related to the compound , has been conducted. Atta (2011) explored the preparation of new pyrazolopyrimidine derivatives, highlighting their potential in further chemical applications (Atta, 2011).
Reactivity Studies for Potential Medical Applications
Bruni et al. (1994) investigated the reactivity of similar pyrazolopyrimidines, which has implications for synthesizing potential benzodiazepine receptor ligands, a key area in medicinal chemistry (Bruni et al., 1994).
Nonsteroidal Antiinflammatory Drug Development
Research by Auzzi et al. (1983) into pyrazolopyrimidinones led to the development of a new class of nonsteroidal antiinflammatory drugs, highlighting the pharmaceutical potential of these compounds (Auzzi et al., 1983).
Safety And Hazards
Direcciones Futuras
Research on pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is ongoing, with a focus on their potential applications in medicine . For instance, QO-40, a compound structurally similar to “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one”, has been reported to stimulate the activity of KCNQ2/KCNQ3 K+ channels, suggesting potential applications in treating diseases related to these channels .
Propiedades
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPIAHQUTXXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=CC(=O)N21)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
